chemical structure of 4-(3,4-dichlorobenzylthio)aniline
chemical structure of 4-(3,4-dichlorobenzylthio)aniline
Technical Whitepaper: 4-(3,4-Dichlorobenzylthio)aniline
Executive Summary
4-(3,4-Dichlorobenzylthio)aniline is a specialized organosulfur intermediate utilized primarily in the medicinal chemistry of tyrosine kinase inhibitors (TKIs) and antimicrobial agents. Structurally, it functions as a lipophilic pharmacophore, integrating a 3,4-dichlorobenzyl moiety—a proven motif for hydrophobic pocket occupancy in enzymes like EGFR and DHFR—with an aniline handle for further diversification. This guide details the structural properties, synthetic pathways, and spectroscopic characteristics of this compound, providing a roadmap for its application in structure-activity relationship (SAR) studies where thioether bioisosterism is explored.
Chemical Identity & Structural Analysis
The molecule consists of a central thioether linkage connecting an electron-rich aniline ring to an electron-deficient 3,4-dichlorobenzyl group.
| Property | Value |
| IUPAC Name | 4-[(3,4-dichlorophenyl)methylsulfanyl]aniline |
| Molecular Formula | C |
| Molecular Weight | 284.20 g/mol |
| Predicted LogP | ~4.5 (High Lipophilicity) |
| H-Bond Donors | 1 (–NH |
| H-Bond Acceptors | 2 (N, S) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 51.2 Å |
Structural Logic:
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Aniline Head: Provides a nucleophilic nitrogen for amide coupling (e.g., with quinazoline or quinoline cores in kinase inhibitors).
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Thioether Linker: Acts as a bioisostere for the ether linkage found in drugs like Lapatinib or Gefitinib. The C–S bond (approx. 1.8 Å) is longer than the C–O bond (1.4 Å), altering the spatial orientation of the benzyl ring within a binding pocket.
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Dichlorobenzyl Tail: The 3,4-dichloro substitution pattern increases metabolic stability (blocking P450 oxidation sites) and enhances hydrophobic interactions.
Synthetic Pathways
The synthesis of 4-(3,4-dichlorobenzylthio)aniline is typically achieved via a convergent nucleophilic substitution strategy. The preferred route utilizes 4-aminothiophenol to avoid the harsh reduction steps required if starting from nitro-derivatives.
Core Reaction: S-Alkylation
Reagents: 4-Aminothiophenol, 3,4-Dichlorobenzyl chloride, Potassium Carbonate (K
Mechanism:
-
Deprotonation: The weak base (K
CO ) deprotonates the thiol group (pKa ~6-7) of 4-aminothiophenol, generating the highly nucleophilic thiolate anion. The aniline amine (pKa ~4) remains largely protonated or neutral but is less nucleophilic than the thiolate. -
S
2 Attack: The thiolate attacks the benzylic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride ion. -
Selectivity: The reaction is chemoselective for S-alkylation over N-alkylation due to the superior nucleophilicity of sulfur (soft nucleophile) compared to nitrogen in this context.
Experimental Protocol
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Charge: Dissolve 4-aminothiophenol (1.0 eq) in anhydrous DMF (5 mL/mmol) under N
atmosphere. -
Base Addition: Add anhydrous K
CO (1.5 eq) and stir for 15 minutes at room temperature to ensure thiolate formation. -
Alkylation: Dropwise add 3,4-dichlorobenzyl chloride (1.05 eq) dissolved in minimal DMF.
-
Reaction: Stir at 25–40°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Pour mixture into ice-water. The product typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.
Visualization: Synthetic Workflow
Figure 1: Convergent synthesis via S-selective alkylation of 4-aminothiophenol.
Spectroscopic Characterization
Validation of the structure requires confirming the presence of the methylene linker and the integrity of the aniline ring.
H NMR (DMSO-d-
3.95 ppm (s, 2H): Singlet corresponding to the benzylic methylene (–S–CH
–Ar). This shift is characteristic of benzyl sulfides. -
5.10 ppm (s, 2H): Broad singlet for the aniline amino group (–NH
), exchangeable with D O. - 6.50 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the amino group (shielded).
- 7.05 ppm (d, J=8.5 Hz, 2H): Aromatic protons meta to the amino group (deshielded by sulfur).
- 7.20–7.55 ppm (m, 3H): Multiplet corresponding to the 3,4-dichlorophenyl ring protons.
Mass Spectrometry (ESI+):
-
[M+H]
: 284.0/286.0 (Characteristic chlorine isotope pattern 9:6:1 for Cl ).
Biological Relevance & Pharmacophore Logic
This molecule is rarely a final drug but serves as a critical "Tail-Linker-Head" fragment in drug discovery.
Structure-Activity Relationship (SAR) Context
-
Bioisosterism (O vs. S): Researchers substitute the ether oxygen of compounds like Gefitinib with sulfur to test the effect of bond angle and lipophilicity. The thioether is more hydrophobic and oxidation-prone (to sulfoxide/sulfone), which can alter metabolic clearance.
-
Kinase Binding: The 3,4-dichlorobenzyl group is a "privileged structure" for occupying the hydrophobic pocket adjacent to the ATP binding site in kinases (e.g., EGFR, HER2).
-
Metabolic Stability: The 3,4-dichloro substitution blocks the most reactive sites on the benzyl ring, preventing rapid hydroxylation by Cytochrome P450 enzymes.
Figure 2: Pharmacophore dissection highlighting the functional role of each structural domain.
Safety & Handling
-
Hazard Class: Irritant/Toxic.
-
Specific Risks:
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Skin Sensitization: Aromatic amines are known sensitizers.
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Thiol Precursors: 4-aminothiophenol has a potent stench; all reactions must be performed in a fume hood.
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Halogenated Waste: Dispose of as halogenated organic solvent waste. Do not mix with acid (potential for H
S evolution if unreacted thiophenol is present).
-
References
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Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for S-alkylation mechanisms). Link
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PubChem Compound Summary. (2024). 3,4-Dichloroaniline and derivatives. National Center for Biotechnology Information. (Source for physicochemical properties of related congeners). Link[1]
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Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Demonstrates the utility of substituted anilines in kinase inhibitor design). Link
